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Abstract

N1l-alkylated pseudouridine derivatives are of significant interest in the development of
therapeutic RNAs, offering enhanced biological stability and improved translational properties.
A thorough understanding of their chemical structure is paramount for quality control, metabolic
studies, and ensuring the integrity of final products. This technical guide provides a detailed
overview of the expected spectroscopic characteristics of N1-(2-Methyl)propyl
pseudouridine, also known as N1-isobutyl-pseudouridine. As direct experimental data for this
specific molecule is not readily available in public literature, this document presents a
synthesized analysis based on the well-documented spectra of pseudouridine and its N1-
methyl analog, combined with established principles of NMR and mass spectrometry. This
guide outlines detailed experimental protocols for acquiring such data and presents the
predicted spectroscopic data in a structured format for easy reference.

Introduction

Pseudouridine (W), an isomer of uridine, is the most abundant post-transcriptional modification
in RNA. Its unique C-glycosidic bond offers greater conformational rigidity and an additional
hydrogen bond donor at the N1 position. Alkylation at this N1 position, as seen in the
therapeutic analog N1-methylpseudouridine (m1W¥), has been shown to further enhance the
properties of mMRNA-based vaccines and therapeutics by increasing translation efficiency and
reducing immunogenicity.
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The N1-(2-Methyl)propyl (isobutyl) derivative represents a further modification of this scaffold.
Its spectroscopic characterization is essential for confirming its synthesis and purity. This guide
will focus on the three primary spectroscopic techniques for its analysis: Nuclear Magnetic
Resonance (NMR) Spectroscopy (*H and 3C) and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following data tables summarize the predicted chemical shifts for N1-(2-Methyl)propyl
pseudouridine. These predictions are based on data from N1-methylpseudouridine, with shifts
for the isobutyl group estimated from standard chemical shift tables and known substituent
effects.

Predicted *H NMR Data

Solvent: DMSO-ds
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] Predicted
Predicted . )
Proton . . Predicted Coupling
) Chemical Shift o Notes
Assignment Multiplicity Constant (J,
(3, ppm)
Hz)
Deshielded
H-6 ~7.8-7.9 s - )
aromatic proton.
Anomeric proton
H-1' ~5.7-5.8 d ~4-5 _
of the ribose.
Diastereotopic
H-5'a, H-5'b ~3.5-3.7 m - protons on the
ribose.
H-2' ~4.0-4.2 t ~5 Ribose proton.
H-3' ~3.8-4.0 t ~5 Ribose proton.
H-4' ~3.9-4.1 m - Ribose proton.
Methylene
protons of the
N1-CH:2 ~3.6-3.8 d ~7 ,
isobutyl group,
adjacent to N1.
Methine proton
N1-CH ~2.0-2.2 m ~7 of the isobutyl
group.
Diastereotopic
methyl protons of
N1-C(CHs)2 ~0.9-1.0 d ~7 )
the isobutyl
group.
Exchangeable
2'-OH ~5.1-53 d ~5
proton.
Exchangeable
3'-OH ~5.0-5.2 d ~5
proton.
Exchangeable
5'-OH ~4.8-5.0 t ~5

proton.
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N3-H ~11.2-11.4

Exchangeable

imino proton.

Predicted **C NMR Data

Solvent: DMSO-ds

Carbon Assignment

Predicted Chemical Shift
(5, ppm)

Notes

C-4 ~163 - 164 Carbonyl carbon.
C-2 ~151 - 152 Uracil ring carbon.

Uracil ring carbon, attached to
C-6 ~140 - 141

H-6.

Uracil ring carbon, attached to
C-5 ~110-112

c-1.
C-1 ~89-91 Anomeric carbon of the ribose.
Cc-4 ~84 - 86 Ribose carbon.
Cc-2' ~73-75 Ribose carbon.
C-3 ~69-71 Ribose carbon.
C-5' ~60 - 62 Ribose carbon.

Methylene carbon of the
N1-CH2 ~55 - 58 )

isobutyl group.

Methine carbon of the isobutyl
N1-CH ~28 - 30

group.

Methyl carbons of the isobutyl
N1-C(CHs)2 ~19-21

group.

Predicted Mass Spectrometry Data

lonization Mode: Electrospray lonization (ESI+)
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lon Predicted m/z Notes
[M+H]* 301.16 Molecular ion (C13H20N20s).
[M+Na]* 323.14 Sodium adduct.

Loss of water from the ribose
[M-H20+H]* 283.15 ]
moiety.

Cleavage of the glycosidic
[M-CsH1004+H]* 167.10 bond, leaving the protonated

N1-isobutyluracil base.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: Dissolve 5-10 mg of N1-(2-Methyl)propyl pseudouridine in
approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-ds). The use of DMSO-de
allows for the observation of exchangeable protons (OH, NH).

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a cryoprobe for enhanced sensitivity.

e 'H NMR Acquisition:
o Acquire a standard 1D proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering
-2 to 14 ppm.

o Process the data with a line broadening of 0.3 Hz.
o Reference the spectrum to the residual DMSO signal at 2.50 ppm.

e 13C NMR Acquisition:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b15596783?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15596783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

[e]

Acquire a proton-decoupled 1D carbon spectrum.

(¢]

Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width
covering 0 to 180 ppm.

o

Process the data with a line broadening of 1-2 Hz.

[¢]

Reference the spectrum to the DMSO-de solvent peak at 39.52 ppm.

e 2D NMR (Optional but Recommended):

o COSY (Correlation Spectroscopy): To establish *H-*H spin-spin coupling networks,
particularly within the ribose and isobutyl moieties.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded *H and
13C atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations, which is crucial for assigning quaternary carbons and confirming the
attachment of the isobutyl group to the N1 position.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and study the fragmentation pattern of the molecule.
Methodology:

o Sample Preparation: Prepare a dilute solution of the compound (1-10 uM) in a suitable
solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.

 Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-
of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-
MS).

e LC-MS Analysis:

o Inject the sample onto a C18 reverse-phase column.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15596783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).

o This separates the analyte from potential impurities before it enters the mass
spectrometer.

o MS Data Acquisition:

o Acquire full scan mass spectra in positive ion mode (ESI+) over a mass range of m/z 100-
1000.

o The high-resolution data will provide accurate mass measurements, allowing for the
determination of the elemental composition.

e Tandem MS (MS/MS) Analysis:
o Select the [M+H]* ion (m/z 301.16) for collision-induced dissociation (CID).
o Vary the collision energy to generate a fragmentation spectrum.

o Key expected fragments include the loss of the ribose sugar (resulting in the protonated
base) and neutral losses like water. This fragmentation pattern confirms the identity of the
base and sugar components.

Visualizations
Structural Relationships

The following diagram illustrates the structural evolution from the parent nucleoside,
pseudouridine, to its N1-alkylated derivatives, including the target molecule.
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Caption: Structural relationship of N1-alkylated pseudouridines.

Experimental Workflow

This diagram outlines the logical flow for the complete spectroscopic characterization of N1-(2-
Methyl)propyl pseudouridine.
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Caption: Workflow for spectroscopic analysis.

Conclusion

The spectroscopic analysis of novel modified nucleosides like N1-(2-Methyl)propyl
pseudouridine is a critical step in drug development. While direct experimental data is not yet
widely published, a combination of predictive methods based on well-understood analogs and
fundamental spectroscopic principles provides a robust framework for its characterization. The
protocols and predicted data herein serve as a comprehensive guide for researchers to confirm
the structure, purity, and identity of this promising therapeutic building block. The application of
1D and 2D NMR in conjunction with high-resolution tandem mass spectrometry will enable
unambiguous structural confirmation, ensuring the quality and consistency required for
therapeutic applications.

« To cite this document: BenchChem. [Spectroscopic Analysis of N1-(2-Methyl)propyl
Pseudouridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b15596783#spectroscopic-analysis-of-n1-2-methyl-
propyl-pseudouridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b15596783#spectroscopic-analysis-of-n1-2-methyl-propyl-pseudouridine
https://www.benchchem.com/product/b15596783#spectroscopic-analysis-of-n1-2-methyl-propyl-pseudouridine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15596783?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15596783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

